Ethyl 2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylate
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Overview
Description
Ethyl 2,2-difluoro-6-azaspiro[34]octane-7-carboxylate is a chemical compound with the molecular formula C10H16F2NO2 It is known for its unique spirocyclic structure, which consists of a bicyclic system where two rings are joined at a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylate can be achieved through several routes. One common method involves the annulation of the cyclopentane ring and the four-membered ring. These approaches utilize readily available starting materials and conventional chemical transformations, often requiring minimal chromatographic purification .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylate has a wide range of scientific research applications, including:
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders or as an antimicrobial agent.
Industry: It is used in the development of new materials and chemical processes, particularly in the field of polymer chemistry.
Mechanism of Action
The mechanism of action of ethyl 2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to ethyl 2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylate include other spirocyclic compounds, such as:
Uniqueness
What sets this compound apart from similar compounds is its specific spirocyclic structure and the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. This unique combination of features makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H15F2NO2 |
---|---|
Molecular Weight |
219.23 g/mol |
IUPAC Name |
ethyl 2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylate |
InChI |
InChI=1S/C10H15F2NO2/c1-2-15-8(14)7-3-9(6-13-7)4-10(11,12)5-9/h7,13H,2-6H2,1H3 |
InChI Key |
HCXOCMFNPKSBJC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC2(CC(C2)(F)F)CN1 |
Origin of Product |
United States |
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